
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
Overview
Description
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is a synthetic corticosteroid with notable anti-inflammatory and immunosuppressive properties. It is used in the research of various inflammatory and autoimmune diseases.
Preparation Methods
The synthesis of 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate involves several steps. One efficient procedure includes the use of 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate as a starting material, which undergoes oxidation, bromo-hydroxylation, debromination, and alcoholysis to prepare 16alpha-hydroxyprednisolone . Industrial production methods often involve microbial and chemical processes to transform phytosterols into pregnatetraenedione, which is a precursor for corticosteroids .
Chemical Reactions Analysis
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction is used to prepare derivatives like 16alpha-hydroxyprednisolone.
Bromo-hydroxylation: This step introduces bromine and hydroxyl groups into the molecule.
Debromination: Removal of bromine atoms from the molecule.
Alcoholysis: Conversion of esters into alcohols.
Common reagents used in these reactions include oxidizing agents, bromine, and alcohols. The major products formed from these reactions are derivatives like 16alpha-hydroxyprednisolone .
Scientific Research Applications
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is utilized in the study of inflammatory diseases and autoimmune disorders. Additionally, it serves as an intermediate in the synthesis of other corticosteroids, such as triamcinolone and dexamethasone .
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory gene expression. This results in reduced production of inflammatory cytokines and mediators. The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammation.
Comparison with Similar Compounds
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is unique due to its fluorine substitution at the 6beta position, which enhances its anti-inflammatory properties. Similar compounds include:
Prednisone: A corticosteroid with similar anti-inflammatory effects but lacks the fluorine substitution.
Dexamethasone: Another potent corticosteroid used in similar applications.
Triamcinolone: A corticosteroid with a different substitution pattern, used for its anti-inflammatory properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
[2-[(6R,8S,10R,13S,14S)-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FO4/c1-13(25)28-12-21(27)18-5-4-16-15-11-20(24)19-10-14(26)6-8-23(19,3)17(15)7-9-22(16,18)2/h5-8,10,15-16,20H,4,9,11-12H2,1-3H3/t15-,16-,20+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEBHFQTEYMJQV-DUYGSNODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209708 | |
| Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60864-52-0 | |
| Record name | (6β)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60864-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060864520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6β-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


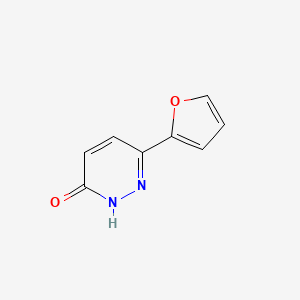

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
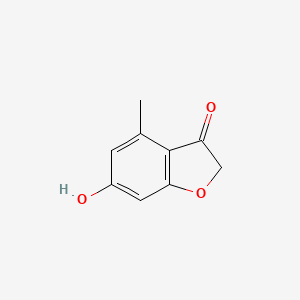

![3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1336240.png)
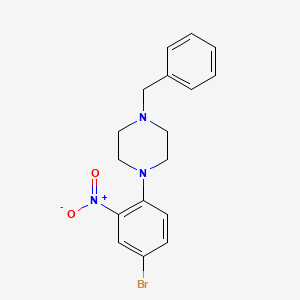
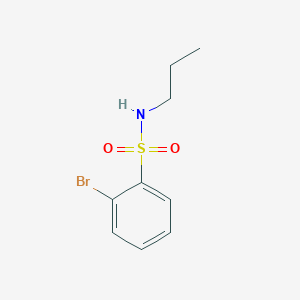
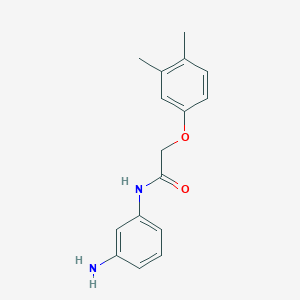

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
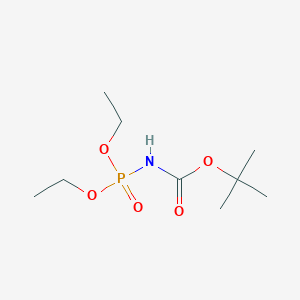
![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)
